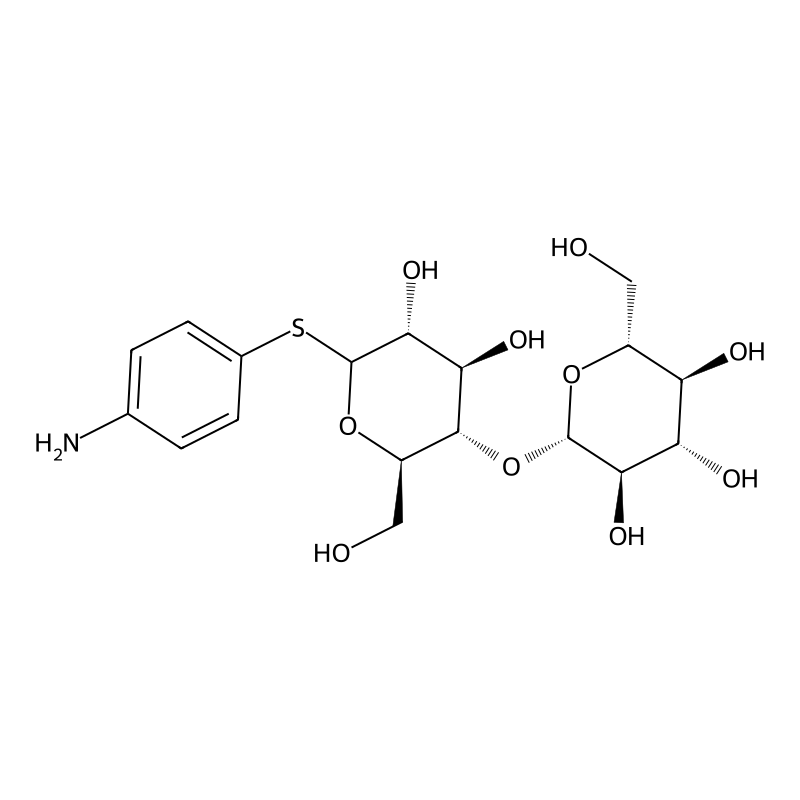

4-Aminophenyl b-D-thiocellobiose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Proteomics Research

Biomedical Applications

Scientific Field: Medical Research and Pharmacology Application Summary: In medical research, 4-Aminophenyl b-D-thiocellobiose exhibits potential in the treatment of diseases by acting as an inhibitor for specific enzymes related to disease progression .

Methods of Application: The compound is tested in vitro on cultured cells or in vivo in animal models to assess its therapeutic effects. Dosage and administration routes are carefully controlled to evaluate its efficacy and safety .

Results Summary: Studies indicate that 4-Aminophenyl b-D-thiocellobiose can selectively target and inhibit abnormal cell proliferation, suggesting its use in developing new therapeutic strategies .

Industrial Enzyme Inhibition

Scientific Field: Industrial Biotechnology Application Summary: In industrial processes, this compound is investigated for its ability to modulate enzyme activities that are crucial in various biotechnological applications .

Methods of Application: The compound is added to industrial enzyme preparations to study its effect on enzyme performance. Parameters like temperature, pH, and concentration are varied to optimize its inhibitory action .

Results Summary: Preliminary results show that 4-Aminophenyl b-D-thiocellobiose can enhance or inhibit industrial enzyme activities, impacting the efficiency of bioprocesses.

Environmental Studies

Scientific Field: Environmental Science Application Summary: The environmental impact of 4-Aminophenyl b-D-thiocellobiose is assessed, particularly its biodegradability and potential as a bioremediation agent .

Methods of Application: Environmental samples are treated with the compound to observe its degradation under various conditions. Analytical techniques like chromatography and mass spectrometry are employed to monitor its breakdown products .

Pharmacological Research

Scientific Field: Pharmacology Application Summary: The pharmacological properties of 4-Aminophenyl b-D-thiocellobiose are explored, focusing on its drug-like characteristics and potential as a lead compound in drug development .

Methods of Application: Pharmacokinetic and pharmacodynamic studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound .

Results Summary: The compound shows favorable pharmacological profiles, with specific enzyme inhibition suggesting its suitability as a starting point for drug synthesis.

Biotechnology Research

Scientific Field: Biotechnology Application Summary: In biotechnology, 4-Aminophenyl b-D-thiocellobiose is used to study its interaction with biomolecules and its role in the development of biosensors and other bioanalytical devices .

Methods of Application: The compound is incorporated into biosensor systems to investigate its electrical and biochemical properties. Techniques such as electrochemical assays and field-effect transistor (FET) measurements are used .

Results Summary: Research demonstrates that 4-Aminophenyl b-D-thiocellobiose can significantly alter the electronic performance of biosensors, enhancing their sensitivity and specificity .

4-Aminophenyl β-D-thiocellobiose is a chemical compound characterized by its unique structure, which consists of a 4-aminophenyl group linked to a β-D-thiocellobiose moiety. The molecular formula of this compound is , and it has a molecular weight of approximately 449.47 g/mol. This compound is notable for its potential applications in biochemical research, particularly in studies related to proteomics and carbohydrate chemistry.

4-AP-b-D-thiocellobiose acts as a functional affinity ligand for certain enzymes involved in cellulose breakdown []. Affinity ligands are molecules designed to bind specifically to target molecules, such as enzymes. In this case, 4-AP-b-D-thiocellobiose binds to enzymes called cellobiohydrolases and endoglucanases, which break down cellulose into glucose units []. This specific binding allows for the separation and purification of these enzymes from a mixture.

The synthesis of 4-Aminophenyl β-D-thiocellobiose typically involves the reaction of 4-aminophenyl thiol with cellobiose under controlled conditions. The general reaction can be summarized as follows:

- Nucleophilic Attack: The amino group of 4-aminophenyl thiol acts as a nucleophile, attacking the anomeric carbon of cellobiose.

- Formation of Thioglycoside Linkage: This results in the formation of a thioglycoside bond, linking the amino phenyl group to the carbohydrate moiety.

- Byproducts: Depending on the reaction conditions, various byproducts may be formed, which can be minimized through careful optimization of reaction parameters such as temperature and pH.

The synthesis methods for 4-Aminophenyl β-D-thiocellobiose generally involve the following steps:

- Preparation of Reactants: Obtain high-purity 4-aminophenyl thiol and cellobiose.

- Reaction Conditions: Conduct the reaction in an appropriate solvent (often an alcohol or aqueous medium) at controlled temperatures to facilitate nucleophilic attack.

- Purification: After the reaction, purification techniques such as chromatography may be employed to isolate the desired product from unreacted materials and byproducts.

These methods can vary significantly based on the desired yield and purity of the final compound.

The applications of 4-Aminophenyl β-D-thiocellobiose are primarily found in:

- Proteomics Research: It serves as a biochemical tool for studying protein-carbohydrate interactions and glycosylation patterns.

- Carbohydrate Chemistry: It is used in synthetic carbohydrate chemistry for developing new glycosides or studying glycosidic bond formation.

Researchers may utilize this compound to explore novel biochemical pathways or develop new therapeutic agents targeting glycosylation-related diseases.

Interaction studies involving 4-Aminophenyl β-D-thiocellobiose focus on its binding affinities and interactions with various proteins, enzymes, or receptors. These studies are crucial for understanding how this compound may influence biological processes or serve as a lead compound for drug development. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) might be employed to quantify these interactions.

Several compounds share structural similarities with 4-Aminophenyl β-D-thiocellobiose, including:

- Cellobiose: A disaccharide composed of two glucose units; lacks the aminophenyl group.

- 4-Aminophenyl α-D-glucopyranoside: Similar structure but features an α-glycosidic bond instead of β.

- Thiocellobiose: Similar to cellobiose but contains sulfur; lacks the amino group.

Comparison TableCompound Structure Features Unique Aspects 4-Aminophenyl β-D-thiocellobiose Aminophenyl group + β-thiocellobiose Combines amino functionality with carbohydrate Cellobiose Two glucose units No amino or thiol functionality 4-Aminophenyl α-D-glucopyranoside Aminophenyl group + α-glucopyranoside Different glycosidic linkage Thiocellobiose Disaccharide with sulfur No amino functionality

Uniqueness

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminophenyl β-D-thiocellobiose | Aminophenyl group + β-thiocellobiose | Combines amino functionality with carbohydrate |

| Cellobiose | Two glucose units | No amino or thiol functionality |

| 4-Aminophenyl α-D-glucopyranoside | Aminophenyl group + α-glucopyranoside | Different glycosidic linkage |

| Thiocellobiose | Disaccharide with sulfur | No amino functionality |

The uniqueness of 4-Aminophenyl β-D-thiocellobiose lies in its combination of an aromatic amine with a carbohydrate moiety featuring a thioglycoside bond. This structural arrangement provides distinct chemical reactivity and biological activity compared to other similar compounds, making it particularly valuable in research settings focused on glycoscience and proteomics.

4-Aminophenyl β-D-thiocellobiose (CAS 68636-49-7) emerged from advancements in thioglycoside chemistry during the late 20th century. Its synthesis was first reported in carbohydrate research focused on developing stable glycosidic analogs for enzymatic studies. Early work by Durette et al. (1978) described thiocellobiose derivatives as functional affinity ligands for cellulase purification, highlighting their utility in separating exo- (cellobiohydrolases) and endo-acting (endoglucanases) enzymes. The compound’s design leveraged the stability of thioglycosidic bonds compared to traditional O-glycosides, a concept further refined in studies on S-linked oligosaccharides. By the 1990s, its role expanded into glycobiology, particularly in probing carbohydrate-protein interactions due to its resistance to enzymatic hydrolysis.

Classification and Nomenclature

4-Aminophenyl β-D-thiocellobiose belongs to the thioglycoside class, characterized by a sulfur atom replacing the oxygen in the glycosidic bond. Its systematic IUPAC name is:

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(4-aminophenyl)sulfanyl]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol.

Key Structural Features:

- Disaccharide backbone: Composed of two β-D-glucopyranose units linked via a β-1,4-thioglycosidic bond.

- 4-Aminophenyl group: Attached via a thioether linkage at the anomeric position of the reducing glucose unit.

- Molecular formula: C₁₈H₂₇NO₁₀S (MW: 449.47 g/mol).

Table 1: Physical Properties

| Property | Value | Source |

|---|---|---|

| Melting point | 208°C | |

| Specific rotation ([α]) | -116.5° (c = 1, H₂O) | |

| Solubility | Water-soluble, insoluble in ether |

Significance in Carbohydrate Chemistry

This compound bridges synthetic and biological carbohydrate research. Its thioglycosidic bond enhances stability against acid hydrolysis and glycosidases, making it invaluable for:

- Enzyme mechanism studies: As a non-hydrolysable analog, it inhibits cellulases, elucidating substrate binding sites.

- Affinity chromatography: The 4-aminophenyl group facilitates immobilization on resins for purifying cellulose-degrading enzymes.

- Glycosynthase substrates: Serves as a donor in enzymatic synthesis of S-linked oligosaccharides.

Recent work by Sureshan et al. (2016) demonstrated its utility in Au(III)-catalyzed glycosylations, underscoring its role in modern synthetic strategies.

Thioglycoside Chemistry Framework

Thioglycosides like 4-aminophenyl β-D-thiocellobiose exhibit unique reactivity due to the C–S bond’s polarizability and nucleophilicity. Key attributes include:

Stability and Activation

- Resistance to hydrolysis: The thioglycosidic bond is 10³–10⁴ times more stable than O-glycosides at physiological pH.

- Promoter-dependent reactivity: Activates under mild conditions (e.g., N-iodosuccinimide/trifluoroacetic acid) for controlled glycosylations.

Synthetic Advantages

Structural Formula (C18H27NO10S/C19H29NO10S)

4-Aminophenyl β-D-thiocellobiose is a thioglycoside derivative characterized by a 4-aminophenyl group linked to a β-D-thiocellobiose moiety through a sulfur atom . The molecular structure consists of two glucose units connected by a β-1,4-glycosidic bond where the oxygen atom is replaced by a sulfur atom, with the 4-aminophenyl group attached at the anomeric carbon of the reducing end [2]. The structural formula of this compound is C18H27NO10S, which represents the precise arrangement of atoms within the molecule [2].

The molecular structure features a thiocellobiose core, which is a disaccharide comprised of two glucose units connected by a β-1,4-glycosidic bond with sulfur replacing the oxygen atom in this linkage [5]. The 4-aminophenyl group is attached to the anomeric carbon of the reducing end glucose unit via a thioether bond (C-S bond) [6]. This structural arrangement gives the compound its distinctive chemical properties and reactivity profile compared to its oxygen-containing analogs [7].

The structural formula can be represented as follows:

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-(4-aminophenyl)sulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol [2]

Molecular Weight Determination

The molecular weight of 4-Aminophenyl β-D-thiocellobiose has been determined to be 449.47 g/mol based on its molecular formula C18H27NO10S [2]. This value is calculated by summing the atomic weights of all constituent atoms: 18 carbon atoms (12.01 g/mol each), 27 hydrogen atoms (1.01 g/mol each), 1 nitrogen atom (14.01 g/mol), 10 oxygen atoms (16.00 g/mol each), and 1 sulfur atom (32.07 g/mol) [2] [4].

The molecular weight determination is crucial for various analytical techniques, including mass spectrometry, which can be used to confirm the identity and purity of the compound [7]. The precision in molecular weight determination is essential for structural verification and for distinguishing this compound from related thioglycosides with similar structures but different molecular weights [4].

Table 1: Atomic Composition and Weight Contribution to 4-Aminophenyl β-D-thiocellobiose

| Element | Number of Atoms | Atomic Weight (g/mol) | Total Contribution (g/mol) |

|---|---|---|---|

| Carbon (C) | 18 | 12.01 | 216.18 |

| Hydrogen (H) | 27 | 1.01 | 27.27 |

| Nitrogen (N) | 1 | 14.01 | 14.01 |

| Oxygen (O) | 10 | 16.00 | 160.00 |

| Sulfur (S) | 1 | 32.07 | 32.07 |

| Total | 449.47 |

Structural Isomerism Considerations

4-Aminophenyl β-D-thiocellobiose exhibits several potential structural isomers due to the presence of multiple stereogenic centers in the thiocellobiose moiety and the possibility of different attachment points for the aminophenyl group [11]. The most significant isomerism considerations include anomeric configuration, positional isomerism of the aminophenyl group, and conformational isomerism of the glycosidic linkage [14].

The anomeric configuration at the reducing end of the thiocellobiose unit can exist in either α or β orientation, with the β-anomer being the predominant form in 4-Aminophenyl β-D-thiocellobiose [2]. This stereochemistry is crucial for the compound's biological activity and chemical reactivity [11]. The β-configuration at the anomeric carbon creates a specific spatial arrangement that influences the compound's interaction with enzymes and other biological systems [18].

Positional isomerism can arise from the attachment of the aminophenyl group at different positions on the aromatic ring (ortho, meta, or para) [11]. In 4-Aminophenyl β-D-thiocellobiose, the amino group is specifically at the para position (4-position) of the phenyl ring, which distinguishes it from potential ortho (2-position) or meta (3-position) isomers [27].

Conformational isomerism is another important consideration, particularly regarding the thioglycosidic linkage between the 4-aminophenyl group and the thiocellobiose unit [18]. Nuclear magnetic resonance (NMR) studies have shown that thioglycosides can adopt different conformations in solution, with the syn conformation being predominant for 4-Aminophenyl β-D-thiocellobiose when bound to enzymes, despite the presence of multiple conformational families in the free state [18].

Physical Properties

Melting Point (200-210°C)

The melting point of 4-Aminophenyl β-D-thiocellobiose has been experimentally determined to be in the range of 200-210°C [2]. This relatively high melting point is indicative of the compound's crystalline nature and the presence of extensive hydrogen bonding networks formed by the multiple hydroxyl groups in the thiocellobiose moiety [2] [9].

Precise melting point determination serves as an important criterion for assessing the purity of 4-Aminophenyl β-D-thiocellobiose [9]. High-purity samples typically exhibit a narrow melting point range, while impurities tend to broaden this range and lower the observed melting point [9]. The reported melting point of 208-208.5°C for analytical grade 4-Aminophenyl β-D-thiocellobiose indicates a high level of purity in commercial preparations [2].

The melting behavior of this compound is influenced by its molecular structure, particularly the presence of the thioglycosidic bond and the aminophenyl group [12]. The sulfur atom in the thioglycosidic linkage affects the intermolecular forces and crystal packing, resulting in a melting point that differs from its oxygen-containing analog, 4-Aminophenyl β-D-cellobioside [3] [15].

Solubility Profile

4-Aminophenyl β-D-thiocellobiose exhibits a distinctive solubility profile that is important for its applications in chemical and biochemical research [2]. The compound is readily soluble in water, which is attributed to the presence of multiple hydroxyl groups in the thiocellobiose moiety that can form hydrogen bonds with water molecules [2] [15]. This aqueous solubility facilitates its use in biological assays and enzymatic studies [15].

In contrast to its good water solubility, 4-Aminophenyl β-D-thiocellobiose is insoluble in non-polar solvents such as ether [2]. This solubility behavior is consistent with the polar nature of the molecule due to its numerous hydroxyl groups and the amino functionality [15]. The compound shows moderate solubility in polar organic solvents like methanol and ethanol, which can be useful for certain analytical procedures and chemical modifications [15].

The solubility characteristics of 4-Aminophenyl β-D-thiocellobiose are similar to those of thiocellobiose, which is also soluble in water, methanol, and ethanol but insoluble in ether and chloroform [5]. However, the presence of the 4-aminophenyl group modifies the overall solubility profile, potentially enhancing solubility in certain organic solvents compared to unmodified thiocellobiose [5] [15].

Specific Rotation Values

The specific rotation of 4-Aminophenyl β-D-thiocellobiose has been measured to be approximately -116.5° (c = 1, water) [2]. This negative value indicates levorotatory behavior, meaning the compound rotates plane-polarized light in a counterclockwise direction [13]. The specific rotation is an important physical property that provides information about the stereochemistry and conformational preferences of the molecule in solution [13] [16].

The specific rotation value is influenced by several factors, including the concentration of the solution, the solvent used, the temperature at which the measurement is taken, and the wavelength of light employed [13]. Standard conditions for reporting specific rotation typically involve a concentration of 1 g/100 mL (c = 1), a temperature of 20-25°C, and the sodium D line (589 nm) as the light source [13].

The negative specific rotation of 4-Aminophenyl β-D-thiocellobiose is consistent with the β-configuration at the anomeric carbon and the overall stereochemical arrangement of the thiocellobiose moiety [16]. This optical activity arises from the chiral centers present in the molecule, particularly the multiple stereogenic carbon atoms in the thiocellobiose portion [16]. The specific rotation value serves as a useful parameter for confirming the identity and purity of the compound, as well as for monitoring reactions that may affect its stereochemical integrity [13] [16].

Spectroscopic Characterization

Infrared Spectroscopy Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in 4-Aminophenyl β-D-thiocellobiose [17]. The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the various structural elements within the molecule [17] [20].

The hydroxyl groups of the thiocellobiose moiety give rise to a broad, intense absorption band in the region of 3300-3500 cm^-1, which is attributed to O-H stretching vibrations [17]. The primary amine group of the 4-aminophenyl moiety produces two distinctive absorption bands near 3300-3400 cm^-1 (asymmetric and symmetric N-H stretching) and another band at approximately 1620-1640 cm^-1 (N-H bending) [17] [20].

The C-H stretching vibrations of both the aromatic ring and the sugar moiety appear in the region of 2800-3000 cm^-1 [20]. The aromatic C=C stretching vibrations of the phenyl ring produce bands in the region of 1450-1600 cm^-1 [20]. The C-O stretching vibrations of the hydroxyl groups in the thiocellobiose portion give rise to strong absorption bands in the fingerprint region (1000-1200 cm^-1) [17] [20].

A particularly diagnostic feature in the IR spectrum is the C-S stretching vibration associated with the thioglycosidic linkage, which typically appears as a weak to medium intensity band in the region of 600-700 cm^-1 [17]. This band distinguishes 4-Aminophenyl β-D-thiocellobiose from its oxygen-containing analog, 4-Aminophenyl β-D-cellobioside, which instead shows a C-O-C stretching vibration at higher wavenumbers (1050-1150 cm^-1) [3] [17].

NMR Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structural details of 4-Aminophenyl β-D-thiocellobiose [18] [21]. Both proton (^1H) and carbon (^13C) NMR provide complementary information about the chemical environment of the atoms within the molecule [21].

In the ^1H NMR spectrum, the anomeric protons of the thiocellobiose moiety appear as distinctive doublets due to coupling with adjacent protons [18]. The anomeric proton of the reducing end glucose unit, which is attached to the sulfur atom, typically resonates at δ 4.5-5.0 ppm with a characteristic coupling constant (J) of approximately 9-10 Hz, indicative of the β-configuration [18] [19]. The remaining protons of the sugar rings appear in the region of δ 3.2-4.0 ppm, often with complex splitting patterns due to extensive coupling [18] [21].

The aromatic protons of the 4-aminophenyl group give rise to a characteristic AA'BB' pattern in the region of δ 6.5-7.5 ppm, with the protons ortho to the amino group typically appearing at lower chemical shift values compared to those ortho to the sulfur atom [21]. The protons of the amino group produce a broad singlet at approximately δ 3.5-4.0 ppm, which may overlap with the sugar ring protons [21].

The ^13C NMR spectrum provides additional structural information, with the anomeric carbon of the reducing end glucose unit resonating at approximately δ 85-90 ppm, which is shifted downfield compared to the corresponding carbon in O-glycosides (δ 100-105 ppm) due to the deshielding effect of the sulfur atom [19]. The aromatic carbons of the 4-aminophenyl group appear in the region of δ 115-150 ppm, with the carbon bearing the amino group typically resonating at approximately δ 145-150 ppm and the carbon attached to the sulfur atom at approximately δ 120-125 ppm [19] [21].

NMR studies have also revealed that 4-Aminophenyl β-D-thiocellobiose can exist in multiple conformational states in solution, with the syn conformation being predominant when bound to enzymes [18]. This conformational flexibility is attributed to the longer C-S bond (approximately 1.8 Å) compared to the C-O bond (approximately 1.4 Å) in O-glycosides, which allows for greater rotational freedom around the thioglycosidic linkage [18] [32].

Comparative Structural Analysis with Related Thioglycosides

4-Aminophenyl β-D-thiocellobiose belongs to a broader class of thioglycosides, which are characterized by the replacement of the glycosidic oxygen atom with a sulfur atom [23]. Comparative structural analysis with related thioglycosides provides insights into the unique features and properties of this compound [23] [24].

One closely related compound is 4-Aminophenyl 1-thio-β-D-cellobioside (CAS: 68636-51-1), which has the same molecular formula (C18H27NO10S) and molecular weight (449.47 g/mol) as 4-Aminophenyl β-D-thiocellobiose [4]. However, these compounds differ in the position of the sulfur atom within the glycosidic linkage [4]. In 4-Aminophenyl 1-thio-β-D-cellobioside, the sulfur atom connects the 4-aminophenyl group to the anomeric carbon of the reducing end glucose unit, while the two glucose units are connected by a conventional oxygen-based glycosidic bond [4]. In contrast, in 4-Aminophenyl β-D-thiocellobiose, the sulfur atom replaces the oxygen in the glycosidic linkage between the two glucose units [2] [5].

Another related compound is 4-Aminophenyl β-D-cellobioside (CAS: 42935-24-0), which has a molecular formula of C18H27NO11 and a molecular weight of 433.41 g/mol [3]. This compound differs from 4-Aminophenyl β-D-thiocellobiose by having oxygen atoms in both glycosidic linkages (between the two glucose units and between the 4-aminophenyl group and the reducing end glucose unit) [3]. The replacement of oxygen with sulfur in thioglycosides leads to several structural and chemical differences, including longer bond lengths (C-S bond: approximately 1.8 Å vs. C-O bond: approximately 1.4 Å), different bond angles, and altered electronic properties [29] [32].

Thiocellobiose itself (CAS: 80951-92-4), with a molecular formula of C12H22O10S and a molecular weight of 358.36 g/mol, is another important reference compound [5]. It consists of two glucose units connected by a β-1,4-thioglycosidic bond but lacks the 4-aminophenyl group present in 4-Aminophenyl β-D-thiocellobiose [5]. The absence of the aromatic moiety results in different physical properties, such as solubility and melting point, as well as different spectroscopic characteristics [5].

Chemical Synthesis Pathways

Condensation Reactions for Thioglycoside Formation

The synthesis of 4-aminophenyl β-D-thiocellobiose relies fundamentally on condensation reactions that form the critical thioglycosidic linkage. The most established approach involves the condensation between acetobromo sugar derivatives and thiolate anions, representing a classical route to thioglycosides that has been extensively utilized since the early development of carbohydrate chemistry [1].

The condensation process typically employs potassium thioacetate as a nucleophilic reagent in the presence of hexamethylphosphoramide as a polar aprotic solvent. Under these conditions, the reaction proceeds through a nucleophilic displacement mechanism wherein the thiolate anion attacks the anomeric carbon of the sugar bromide, resulting in the formation of the thioglycosidic bond with concomitant elimination of bromide [2]. The reaction conditions are generally mild, requiring only room temperature and reaction times of approximately one hour, which minimizes the risk of side reactions and decomposition of sensitive sugar moieties.

Alternative condensation methodologies include the trichloroacetimidate approach, wherein trichloroacetimidate donors are employed in glycosylation reactions catalyzed by triethylsilyl trifluoromethanesulfonate [3]. This method has demonstrated particular effectiveness in achieving exclusive α-thio linkage formation, with yields ranging from 43 to 47 percent under optimized conditions. The stereoselectivity observed in these reactions is attributed to the neighboring group participation effects and the inherent reactivity patterns of the trichloroacetimidate leaving group.

Recent advances have also introduced silver oxide-promoted glycosylation reactions, which have shown remarkable efficiency in thioglycoside formation. Under optimized conditions using catalytic amounts of trimethylsilyl trifluoromethanesulfonate, these reactions can achieve yields as high as 99 percent within 10 minutes [4]. The mechanism involves coordination of silver oxide with the anomeric bromide, followed by silylation and subsequent nucleophilic displacement, resulting in rapid and efficient thioglycoside formation.

Protection-Deprotection Strategies

The synthesis of complex thiocellobiose derivatives necessitates sophisticated protection-deprotection strategies to ensure regioselectivity and prevent unwanted side reactions during multi-step synthetic sequences [5] [6]. The choice of protecting groups is critical, as they must provide adequate stability throughout the synthetic pathway while being removable under conditions that do not compromise the thioglycosidic linkage or other sensitive functionalities.

Benzyl ether protection represents one of the most robust strategies for hydroxyl group protection in carbohydrate synthesis. Installation can be achieved through two primary methodologies: the traditional approach using sodium hydride and benzyl bromide in dimethylformamide, or the more recent trichloroacetimidate method employing benzyl trichloroacetimidate and triflic acid [7]. The latter approach offers advantages in terms of milder reaction conditions and reduced base-catalyzed side reactions. Deprotection is typically accomplished through hydrogenolysis using palladium on carbon as a catalyst, providing clean removal under neutral conditions that preserve the thioglycosidic linkage.

Silyl ether protecting groups, particularly tert-butyldimethylsilyl ethers, offer complementary reactivity profiles and are frequently employed for temporary protection strategies. Installation is achieved using silyl chlorides in the presence of imidazole and dimethylformamide, with the reaction showing preferential selectivity for primary alcohols over secondary alcohols [7]. Deprotection can be accomplished using fluoride sources such as tetrabutylammonium fluoride or under acidic conditions, providing orthogonal deprotection options relative to benzyl ethers.

Acetate esters serve a dual function in thiocellobiose synthesis, providing both protection and neighboring group participation effects that can direct stereochemical outcomes. The neighboring group participation of acetate groups at the C-2 position is particularly valuable for ensuring β-selectivity in glycosylation reactions [6]. Installation is typically achieved using acetic anhydride in the presence of base catalysts, while deprotection can be accomplished under basic conditions using potassium carbonate in methanol or through reductive methods using diisobutylaluminum hydride.

Hexamethylphosphoramide-Mediated Synthesis

Hexamethylphosphoramide has emerged as a particularly effective solvent system for thioglycoside synthesis, offering unique advantages in terms of reaction efficiency and stereoselectivity [8] [2]. The polar aprotic nature of hexamethylphosphoramide provides optimal solvation of ionic intermediates while minimizing unwanted side reactions that can occur in protic solvents.

The mechanistic advantages of hexamethylphosphoramide-mediated synthesis become apparent when considering the displacement reactions involved in thioglycoside formation. The solvent effectively stabilizes the transition state for nucleophilic displacement while providing sufficient polarity to dissolve both the sugar substrate and the thiolate nucleophile [8]. This results in enhanced reaction rates and improved yields compared to alternative solvent systems.

Specific applications of hexamethylphosphoramide-mediated synthesis include the condensation between sodium salts of 1-thio-α-D-glucopyranose and appropriately protected sugar acceptors bearing triflate leaving groups. Under these conditions, the reaction proceeds with excellent α-selectivity, yielding the desired 1,4-linked thiodisaccharides in high yields [8]. The temperature requirements are typically moderate, with reactions conducted at 35°C providing optimal balance between reaction rate and preservation of stereochemical integrity.

The versatility of hexamethylphosphoramide as a reaction medium extends to the synthesis of higher-order oligosaccharides, where multiple glycosylation steps can be conducted in sequence without intermediate purification. This approach has proven particularly valuable for the preparation of thiomaltose and related disaccharides, where the retention of stereochemical purity throughout the synthetic sequence is essential for biological activity.

Purification and Isolation Techniques

Crystallization Procedures

Crystallization represents the most definitive method for achieving high-purity 4-aminophenyl β-D-thiocellobiose, capable of delivering products with purity levels exceeding 99 percent [9]. The crystallization process for thiocellobiose derivatives requires careful consideration of solvent selection, temperature control, and nucleation conditions to ensure optimal crystal formation and purity.

The initial stages of crystallization involve the preparation of a supersaturated solution of the crude thiocellobiose derivative in an appropriate solvent system. Common crystallization solvents include aqueous alcohol mixtures, with methanol-water and ethanol-water systems providing particularly effective results for polar thioglycoside compounds [10]. The concentration of the crystallization solution typically ranges from 10 to 50 milligrams per milliliter, depending on the solubility characteristics of the specific derivative.

Temperature control during crystallization is critical for achieving optimal crystal quality and yield. The typical procedure involves heating the solution to complete dissolution at elevated temperatures (60-80°C), followed by controlled cooling to room temperature or below [11]. The cooling rate significantly influences crystal formation, with slow cooling rates (0.5-1°C per minute) generally producing larger, higher-quality crystals with reduced impurity incorporation.

Seeding techniques can be employed to enhance nucleation control and improve crystal quality. When authentic seed crystals are available, addition of 1-2 percent by weight of seed material to the supersaturated solution can promote controlled crystallization and reduce the induction time for crystal formation [11]. This approach is particularly valuable when dealing with compounds that exhibit poor nucleation characteristics or tend to form oils rather than crystals.

The isolation of crystallized product typically involves filtration under reduced pressure, followed by washing with cold crystallization solvent to remove residual impurities. Multiple recrystallization cycles may be necessary to achieve the desired purity levels, with each cycle typically improving purity by 5-10 percent while reducing overall yield by 10-20 percent [9].

Chromatographic Purification Methods

Chromatographic techniques provide versatile and scalable approaches for the purification of 4-aminophenyl β-D-thiocellobiose and related compounds [12] [9]. The selection of appropriate chromatographic methods depends on the specific properties of the target compound, the nature of impurities present, and the desired scale of purification.

Flash chromatography on silica gel represents the most commonly employed method for initial purification of protected thiocellobiose intermediates. The stationary phase typically consists of 40-63 micrometer silica gel particles, providing optimal balance between resolution and flow rate [12]. Mobile phase systems generally employ gradients of ethyl acetate in hexanes for non-polar protected compounds, or acetonitrile-water gradients for more polar derivatives. Flow rates are typically maintained at 10-20 column volumes per hour to ensure adequate resolution while maintaining reasonable purification times.

Reversed-phase chromatography using C18 stationary phases provides complementary selectivity for compounds with intermediate polarity characteristics [12]. This approach is particularly valuable for the purification of partially protected thiocellobiose derivatives where normal-phase chromatography may provide insufficient resolution. Mobile phase systems typically employ acetonitrile-water gradients with optional addition of trifluoroacetic acid or ammonium acetate to enhance peak shape and resolution.

For highly polar, deprotected thiocellobiose derivatives, specialized chromatographic approaches may be required. Ion-pair chromatography using tetrabutylammonium hydrogen sulfate or similar reagents can provide effective separation of charged species [12]. However, the removal of ion-pairing reagents from the purified product requires additional purification steps and careful washing procedures to avoid residual contamination.

High-performance liquid chromatography can be employed for final purification stages where the highest possible purity is required [9]. Preparative HPLC systems can handle sample loads of 10-100 milligrams per injection while maintaining high resolution. The use of alternate-pump recycling HPLC has shown particular promise for achieving purities exceeding 99.5 percent for closely related carbohydrate isomers, making this technique highly relevant for thiocellobiose purification.

Analytical Validation Methodologies

High-Performance Liquid Chromatography Analysis Protocols

High-performance liquid chromatography serves as the primary analytical method for quantitative analysis and purity assessment of 4-aminophenyl β-D-thiocellobiose [13] [14]. The development of robust HPLC methods requires careful optimization of chromatographic conditions, including stationary phase selection, mobile phase composition, detection parameters, and sample preparation procedures.

Stationary phase selection is critical for achieving adequate retention and resolution of thiocellobiose derivatives. Reversed-phase C18 columns with particle sizes of 3-5 micrometers provide optimal performance for most applications, offering good retention for the aminophenyl aglycone while maintaining adequate peak shape for the polar carbohydrate moiety [14]. Column dimensions typically range from 150-250 millimeters in length with internal diameters of 4.6 millimeters for analytical applications.

Mobile phase optimization involves the development of gradient elution profiles that provide adequate separation of the target compound from potential impurities and degradation products [15]. Typical mobile phase systems employ acetonitrile-water gradients with initial compositions of 5-10 percent acetonitrile, increasing to 70-90 percent acetonitrile over 20-30 minutes. Buffer additives such as ammonium acetate (10-50 millimolar) or trifluoroacetic acid (0.1 percent) may be incorporated to improve peak shape and reproducibility.

Detection is typically accomplished using ultraviolet absorbance monitoring at wavelengths of 254-280 nanometers, taking advantage of the aromatic aminophenyl chromophore [13]. The detection limit for 4-aminophenyl β-D-thiocellobiose under optimized conditions typically ranges from 1-10 nanograms per milliliter, providing adequate sensitivity for purity analysis and quantitative determination. For enhanced sensitivity and structural confirmation, mass spectrometric detection can be employed using electrospray ionization in positive ion mode.

Sample preparation protocols must account for the polar nature of the thiocellobiose derivative while ensuring complete dissolution and preventing degradation during analysis [16]. Samples are typically dissolved in the initial mobile phase composition or in pure water, with concentrations ranging from 0.1-1.0 milligrams per milliliter for routine analysis. Sample stability studies indicate that solutions should be analyzed within 24 hours of preparation when stored at 4°C to prevent hydrolytic degradation.

Validation of HPLC methods follows established pharmaceutical guidelines, including assessment of linearity, precision, accuracy, specificity, and robustness [14]. Calibration curves typically exhibit linearity over concentration ranges of 10-1000 micrograms per milliliter with correlation coefficients exceeding 0.999. Precision studies generally demonstrate relative standard deviations below 2 percent for replicate injections, confirming the reliability of the analytical method.

Thin-Layer Chromatography Characterization Parameters

Thin-layer chromatography provides a rapid, cost-effective method for qualitative analysis and reaction monitoring during the synthesis of 4-aminophenyl β-D-thiocellobiose [17] [18]. The technique offers particular advantages for carbohydrate analysis due to its ability to separate closely related structures and its compatibility with specialized detection methods.

Stationary phase selection for TLC analysis of thiocellobiose derivatives typically employs silica gel 60 plates with fluorescent indicator, providing optimal separation characteristics for carbohydrate compounds [19]. The silica gel provides adequate retention for polar thioglycoside compounds while maintaining reasonable migration distances for analysis. Plate dimensions of 10 x 10 centimeters or 20 x 20 centimeters are commonly employed, depending on the number of samples and the required resolution.

Mobile phase development for thiocellobiose analysis requires careful optimization to achieve adequate separation from structurally related impurities [20]. Common solvent systems include chloroform-methanol-water mixtures (65:25:4 or similar ratios) for general carbohydrate separations, or butanol-propanol-water systems for enhanced resolution of polar compounds. The choice of mobile phase depends on the specific structural features of the target compound and the nature of potential impurities.

Detection methods for TLC analysis can be categorized into universal and specific approaches [18]. Universal detection involves charring with sulfuric acid or phosphomolybdic acid reagents, providing visualization of all organic compounds present on the plate. Specific detection for carbohydrates can be achieved using aniline-diphenylamine reagent in acetone with phosphoric acid, which provides characteristic brown coloration for sugar compounds [17]. The aminophenyl moiety of the thiocellobiose derivative may also be detected using ninhydrin reagent or ultraviolet illumination.

Quantitative analysis using TLC can be accomplished through densitometric scanning or digital image analysis [17]. Modern approaches employ office scanners and image processing software to determine spot areas and intensities, providing semi-quantitative results with correlation coefficients exceeding 0.97 for calibration curves. This approach offers significant advantages in terms of cost and accessibility compared to specialized densitometric equipment.

Retention factor calculations provide standardized parameters for compound identification and method transfer between laboratories [18]. The retention factor is calculated as the ratio of compound migration distance to solvent front migration distance, with values typically ranging from 0.2 to 0.8 for optimal analytical utility. Documentation of retention factors under standardized conditions enables reliable compound identification and method validation across different analytical laboratories.